![molecular formula C11H16ClNO B2583885 2-(Benzyloxy)cyclobutan-1-amine hydrochloride CAS No. 1955523-13-3](/img/structure/B2583885.png)
2-(Benzyloxy)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Benzyloxy)cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClNO . It’s a derivative of cyclobutanamine, which is a type of cycloalkylamine .
Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)cyclobutan-1-amine hydrochloride” consists of a cyclobutane ring, which is a four-membered carbon ring, with a benzyloxy group and an amine group attached . The benzyloxy group consists of a benzene ring attached to an oxygen atom, which is in turn attached to the cyclobutane ring . The amine group consists of a nitrogen atom attached to the cyclobutane ring .
Scientific Research Applications
Synthesis and Derivatives
- 2-(Benzyloxy)cyclobutan-1-amine hydrochloride is used in the synthesis of new cyclobutyl analogs of adenosine and guanosine, offering potential in nucleoside analog development (Boumchita, Legraverend, Bisagni, & Huel, 1990).
- It is also utilized in reactions to form N.N‐Disubstituted 2‐Aminocyclobutanones, a class of compounds that can be derived from 2-Hydroxycyclobutanones, showing its versatility in organic synthesis (Heine & Fischler, 1972).
Biological and Medicinal Applications
- This compound is instrumental in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes, which are significant in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).
- 2-(Benzyloxy)cyclobutan-1-amine hydrochloride plays a role in the organocatalyzed Michael addition of aldehydes to nitro alkenes, a process important in pharmaceutical synthesis (Patora-Komisarska et al., 2011).
Chemical Properties and Reactions
- The compound is used in the synthesis of stereodivergent cyclobutane β-dipeptides, demonstrating its utility in peptide chemistry (Izquierdo et al., 2002).
- It is also involved in the generation of 1-Amino-1-hydroxymethylcyclobutane derivatives, showcasing its application in generating complex cyclobutane structures (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-phenylmethoxycyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMPQVTUIISOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)cyclobutan-1-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.